JCP174's Enhanced Potency for HsAPT2 Over HsAPT1 is Quantitatively Superior to Close Chloroisocoumarin Analogs
JCP174 exhibits a 2.3-fold greater potency for HsAPT2 (IC50 = 0.75 μM) compared to HsAPT1 (IC50 = 1.7 μM) in a 4-NPO esterase assay [1]. This selectivity profile is distinct from the closely related chloroisocoumarin JCP154, which shows nearly equivalent potency for both enzymes (HsAPT1 IC50 = 1.8 μM, HsAPT2 IC50 = 2.9 μM) [2]. Furthermore, the broad-spectrum serine hydrolase inhibitor DCI displays minimal selectivity (HsAPT1 IC50 = 1.7 μM, HsAPT2 IC50 = 2.7 μM) [3]. The quantitative difference in selectivity index (2.3x for JCP174 vs. ~1x for JCP154 and DCI) positions JCP174 as a more precise tool for probing HsAPT2-specific functions.
| Evidence Dimension | In vitro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | HsAPT1 IC50 = 1.7 μM; HsAPT2 IC50 = 0.75 μM |
| Comparator Or Baseline | JCP154: HsAPT1 IC50 = 1.8 μM, HsAPT2 IC50 = 2.9 μM; DCI: HsAPT1 IC50 = 1.7 μM, HsAPT2 IC50 = 2.7 μM |
| Quantified Difference | JCP174 has 2.3-fold selectivity for HsAPT2 over HsAPT1. JCP154 and DCI have selectivity ratios of ~0.6x and ~0.6x respectively (i.e., less potent against HsAPT2). |
| Conditions | 4-NPO esterase assay using recombinant HsAPT1 and HsAPT2 proteins. |
Why This Matters
Procurement of JCP174 over JCP154 or DCI ensures a targeted reduction in HsAPT2 activity with less off-target engagement of HsAPT1, critical for experiments aiming to dissect the distinct biological roles of these two thioesterases.
- [1] Garland M, Schulze CJ, Foe IT, van der Linden WA, Child MA, Bogyo M. Development of an activity-based probe for acyl-protein thioesterases. PLoS One. 2018;13(1):e0190255. Table 1. View Source
- [2] Garland M, et al. (2018). PLoS One. Table 1. View Source
- [3] Garland M, et al. (2018). PLoS One. Table 1. View Source
